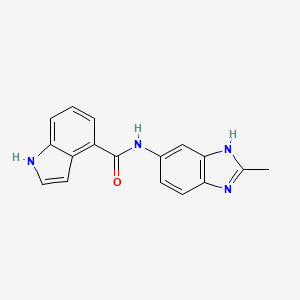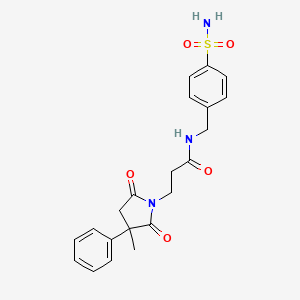![molecular formula C21H19FN4O3 B10982272 1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B10982272.png)
1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide, also known by its chemical formula C26H24FNO3 , is an intermediate compound in the synthesis of atorvastatin . Atorvastatin is a widely used drug that selectively inhibits HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. It is specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia .
Preparation Methods
The synthetic route to this compound involves several steps, with the synthesis of oxazole rings being a key transformation. Starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the target compound is obtained with an overall yield of approximately 32% .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophilic substitution reagents (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and functional groups present in the molecule.
Scientific Research Applications
This compound finds applications in various scientific fields:
Medicine: As an intermediate in atorvastatin synthesis, it contributes to managing hypercholesterolemia and preventing cardiovascular diseases.
Chemistry: Researchers study its reactivity and use it as a building block for designing new molecules.
Biology: It may have implications in lipid metabolism and cellular processes.
Industry: Its industrial applications could include pharmaceutical manufacturing and drug development.
Mechanism of Action
Atorvastatin, derived from this compound, inhibits HMG-CoA reductase, leading to reduced cholesterol synthesis in the liver. By lowering LDL-cholesterol levels, it helps prevent atherosclerosis and related cardiovascular events.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H19FN4O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-N-[2-(4-oxoquinazolin-3-yl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19FN4O3/c22-16-6-2-4-8-18(16)26-12-14(11-19(26)27)20(28)23-9-10-25-13-24-17-7-3-1-5-15(17)21(25)29/h1-8,13-14H,9-12H2,(H,23,28) |
InChI Key |
QQKJYTQCJXEAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10982189.png)
![{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10982190.png)
![2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B10982191.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B10982192.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide](/img/structure/B10982206.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10982224.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10982231.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one](/img/structure/B10982245.png)


![3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]propanamide](/img/structure/B10982264.png)
